
6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)pyridin-3-ol is a heterocyclic building block with the empirical formula C6H4F3NO . It has a molecular weight of 163.10 . This product is discontinued .
Synthesis Analysis
Trifluoromethylpyridines, including 6-(Trifluoromethyl)pyridin-3-ol, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a focus of many research efforts due to their unique physicochemical properties and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)pyridin-3-ol is represented by the SMILES stringOc1ccc(nc1)C(F)(F)F . The InChI key is VFOBDHYPESAMAF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-(Trifluoromethyl)pyridin-3-ol is a solid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%((TFT)P) has a wide range of potential applications in scientific research. It has been used as a tool for the study of enzyme inhibition, as well as for the study of protein-protein interactions. It has also been used as a tool for the study of signal transduction pathways and for the study of gene expression. Additionally, 6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%((TFT)P) has been used as a tool for the study of drug metabolism and for the study of drug-target interactions.
Mecanismo De Acción
Mode of Action
It’s worth noting that many compounds with a pyridazinone structure have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%((TFT)P) in lab experiments has several advantages. First, it is a highly active compound, which makes it suitable for use in a variety of research applications. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective tool for laboratory experiments. Finally, it is relatively nontoxic, which makes it safe to use in laboratory settings.
However, 6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%((TFT)P) also has some limitations. First, its exact mechanism of action is not yet fully understood, which can limit its effectiveness in certain research applications. Additionally, it has a relatively short half-life, which can limit its effectiveness in certain research applications. Finally, it is not currently approved for use in humans, which can limit its use in certain research applications.
Direcciones Futuras
There are several potential future directions for the use of 6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%((TFT)P) in scientific research. First, further studies could be conducted to better understand its exact mechanism of action, which could lead to improved efficacy in certain research applications. Additionally, further studies could be conducted to determine its potential toxicity in humans, which could lead to its approval for use in clinical trials. Finally, further studies could be conducted to determine its potential therapeutic applications, which could lead to its use as a novel treatment for a variety of diseases.
Métodos De Síntesis
6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%((TFT)P) is synthesized by a two-step procedure. The first step involves the reaction of trifluoromethylthiol and pyridazin-3-ol in the presence of a base, such as sodium hydroxide. This reaction produces a trifluoromethylthio-substituted pyridazin-3-ol, which is then isolated and purified. The second step involves the reaction of the isolated compound with an aldehyde to produce the final product, 6-((Trifluoromethyl)thio)pyridazin-3-ol, 97%((TFT)P). This reaction is also performed in the presence of a base, such as sodium hydroxide. The final product is isolated and purified, and can then be used in a variety of scientific research applications.
Safety and Hazards
Propiedades
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFYIZZMOBSAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

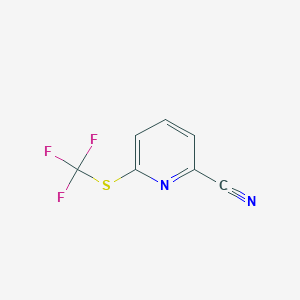

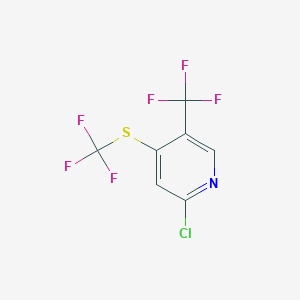

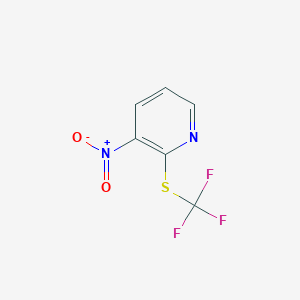
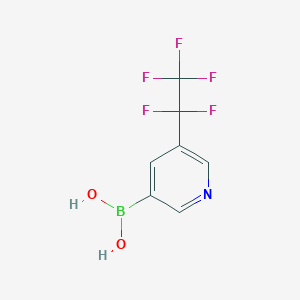
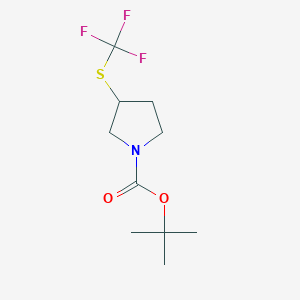
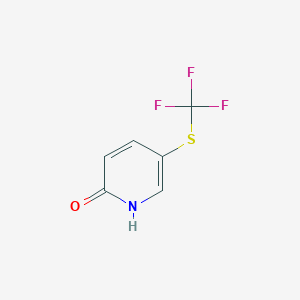
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)




